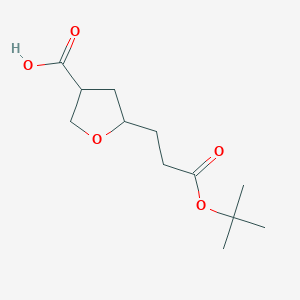

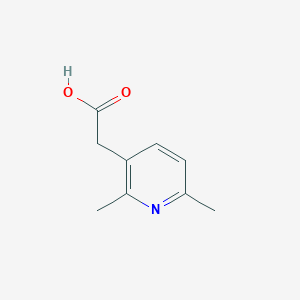

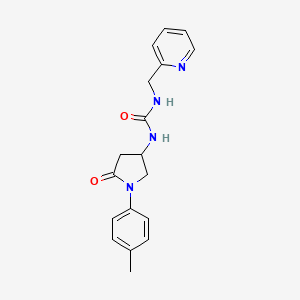

5-(3-(tert-Butoxy)-3-oxopropyl)tetrahydrofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound is an anionic reagent that can be used to activate carboxylic acids for peptide synthesis. The reagent reacts with the carboxylic acid to form a tetrahydrofuran-3-carboxylate anion, which can then be used in the synthesis of peptides. It can also be used to activate amines for peptide synthesis.Molecular Structure Analysis

The molecular weight of this compound is 245.28 . The IUPAC name is 5-(((tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-3-carboxylic acid . The InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) .Chemical Reactions Analysis

As a reagent, this compound is used in the synthesis of peptides and small molecules. It has been used in the synthesis of peptides with a variety of functional groups, including peptides containing cysteine, lysine, and histidine residues. It has also been used in the synthesis of peptide libraries, which are collections of peptides that can be used to study the structure and function of proteins.Physical And Chemical Properties Analysis

The compound is an oil at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Quinoxalines

The compound has been utilized in the synthesis of 3-methylquinoxaline-2-carboxylates, a process that involves a reaction with aromatic 1,2-diamines. This synthesis is noteworthy for its application both in liquid and solid phases, highlighting its versatility in chemical reactions (Attanasi et al., 2001).

Polymerization and Peptidomimetic Assembly

In a significant advancement, this compound was polymerized to produce poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with a broad range of molecular weights. This process is crucial for developing peptidomimetic supramolecular assemblies with responsive properties (Barrett, Sternhagen, & Zhang, 2021).

Ion Transport Through Liquid Membrane

Another application is in the synthesis of ω-hydroxy carboxylic acids and their derivatives for use as carriers in the transport of alkali metal ions through liquid membranes. This has implications in ion transport and extraction, with effects influenced by various structural features of the ionophores (Yamaguchi et al., 1988).

Development of Branched Tetrahydrofurane δ-Sugar Amino Acid

This compound also played a role in the synthesis of a novel δ-sugar amino acid, which is an isoster of the dipeptide glycine-alanine. This synthesis opens avenues for creating new peptidomimetics with conformationally restricted structures (Defant et al., 2011).

Stereoselective Syntheses in Organic Chemistry

It has been used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its role in creating specific isomers for various organic compounds (Boev et al., 2015).

Synthesis of Cα-tetrasubstituted α-Amino Acids

The compound has been utilized in the synthesis of two new Cα-tetrasubstituted α-amino acids. This synthesis is significant in the field of organic chemistry for the creation of novel amino acids (Grauer & König, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-12(2,3)17-10(13)5-4-9-6-8(7-16-9)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIMUSRCFSVPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CC(CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(Tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)

![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)

![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)

![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)

![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)

![3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2501697.png)